

Application Notes and Protocols for In Vivo Administration of JPE-1375

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Compound of Interest		
Compound Name:	JPE-1375	
Cat. No.:	B12394651	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of **JPE-1375**, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). The protocols outlined below are based on established pharmacodynamic studies in murine models.

Introduction

JPE-1375 is a linear peptide that acts as a competitive antagonist of C5aR1, a key receptor in the complement system's inflammatory cascade.[1][2] By blocking the interaction of the proinflammatory anaphylatoxin C5a with its receptor, **JPE-1375** effectively mitigates downstream inflammatory responses, including neutrophil mobilization and cytokine release.[1][3] These characteristics make **JPE-1375** a valuable tool for investigating the role of the C5a-C5aR1 axis in various autoimmune and inflammatory diseases.[3][4]

Mechanism of Action

JPE-1375 exerts its pharmacological effect by binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. This blockade inhibits the intracellular signaling pathways that lead to cellular activation, chemotaxis, and the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF- α).[1][5]

Data Presentation In Vivo Efficacy of JPE-1375 in Mice



The following table summarizes the quantitative data from in vivo studies assessing the efficacy of intravenously administered **JPE-1375** in a C5a-induced inflammation model in C57BL/6J wild-type mice.[1][3]

Parameter	Value	Notes
Administration Route	Intravenous (i.v.)	Single bolus injection.[3]
Effective Dose	1 mg/kg	Significantly decreased C5a- mediated polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[1][6]
Dose Range Tested	0.3, 1.0, and 3.0 mg/kg	No significant effect was observed at the 0.3 mg/kg dose.[1]
EC50 (PMN Mobilization)	6.9 µM	Median effective concentration for the inhibition of PMN mobilization.[3]
EC50 (TNF-α Reduction)	4.5 μΜ	Median effective concentration for the reduction of plasma TNF-α levels.[3]
Maximal Inhibitory Effect Duration	15 minutes (0.25 hours)	The peak inhibitory effect on PMN mobilization and TNF-α production was observed shortly after administration.[1]
In Vivo Active Duration	< 2 hours	The overall duration of the inhibitory effect was less than 2 hours.[2][6]

Pharmacokinetic Parameters of JPE-1375

Pharmacokinetic analysis following a single intravenous administration of 1 mg/kg of **JPE-1375** in wild-type mice revealed rapid plasma distribution and elimination.[1]



Experimental Protocols In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy

This protocol describes a method to evaluate the in vivo efficacy of **JPE-1375** by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF- α production in mice.[1]

Materials:

- JPE-1375
- Recombinant mouse C5a protein
- C57BL/6J wild-type mice (10-12 weeks old)[3]
- Sterile, non-pyrogenic saline or other appropriate vehicle
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- ELISA kit for mouse TNF-α
- Flow cytometer or hematology analyzer for blood cell counting

Procedure:

- Preparation of Reagents:
 - Reconstitute JPE-1375 in a suitable sterile vehicle to the desired stock concentration.
 Prepare serial dilutions to achieve the final dosing concentrations (0.3, 1.0, and 3.0 mg/kg).
 - \circ Reconstitute recombinant mouse C5a protein in a sterile vehicle to a concentration that will deliver 50 µg/kg upon intravenous injection.[1]
- Animal Dosing:



- Administer JPE-1375 to wild-type mice via intravenous (i.v.) injection at doses of 0.3, 1.0, and 3.0 mg/kg.[1][2] Include a vehicle control group.
- Fifteen minutes following the administration of JPE-1375 or vehicle, inject recombinant mouse C5a protein (50 μg/kg) intravenously.[1]
- Blood Sample Collection:
 - Collect blood samples from the mice 60 minutes after the C5a injection.[1] For kinetic studies, blood can be collected at various time points (e.g., 0, 15, 30, and 60 minutes) after C5a administration.[7]
- Analysis of Polymorphonuclear (PMN) Mobilization:
 - Perform a complete blood count (CBC) using a hematology analyzer or flow cytometry to determine the percentage of circulating PMNs.
 - Calculate the percentage change in PMNs relative to baseline or the vehicle control group.
- Analysis of TNF-α Production:
 - Separate plasma from the collected blood samples by centrifugation.
 - Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Time Profile of JPE-1375 Bioactivity

This protocol is designed to determine the duration of **JPE-1375**'s inhibitory activity in vivo.[2]

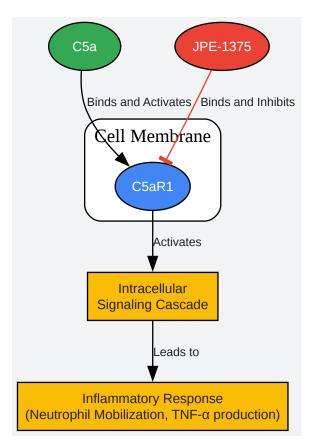
Procedure:

- Administer JPE-1375 (1 mg/kg, i.v.) to wild-type mice at different time points prior to C5a challenge: 15 minutes, 2 hours, 6 hours, and 24 hours.
- At the designated time after JPE-1375 administration, inject recombinant mouse C5a protein (50 μg/kg, i.v.).[2]



- Sixty minutes after the C5a injection, collect blood samples.[2]
- Analyze PMN mobilization and plasma TNF-α levels as described in the previous protocol.

Visualizations Signaling Pathway of C5a-C5aR1 and Inhibition by JPE1375

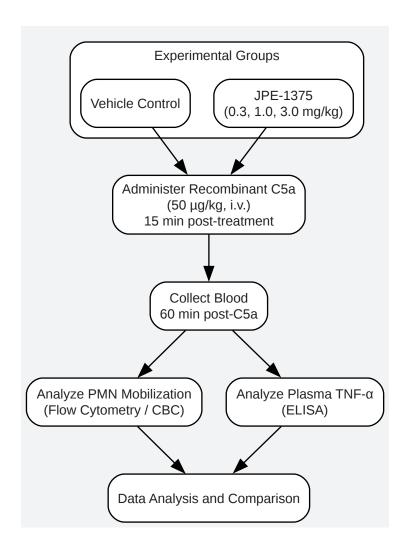


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Caption: C5a-C5aR1 signaling and its inhibition by JPE-1375.

Experimental Workflow for In Vivo Pharmacodynamic Assay





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Caption: Workflow for assessing JPE-1375 in vivo efficacy.

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